Structural Uniqueness Within the Pim Kinase Patent Space
A substructure search of the Incyte/patent-defined Pim inhibitor chemical space reveals that the simultaneous presence of a furan-2-yl thiazole, an oxolan-3-yloxy ether at the pyridine 2-position, and an isonicotinamide (4-carboxamide) connectivity represents a specific, non-obvious combination. Competing regioisomers, such as the pyridine-3-carboxamide (nicotinamide) analogs or 5-chloro-6-(oxolan-3-yloxy)pyridine-3-carboxamide derivatives, represent structurally distinct chemical series [1].
| Evidence Dimension | Chemical structure uniqueness (substructure fingerprint) |
|---|---|
| Target Compound Data | Furan-2-yl-thiazol-2-yl + 2-(oxolan-3-yloxy) + pyridine-4-carboxamide (isonicotinamide regioisomer) |
| Comparator Or Baseline | Common regioisomer: pyridine-3-carboxamide (nicotinamide) analogs; analogs with chloro or other heterocycle substitutions at pyridine ring [1] |
| Quantified Difference | Not quantified (structural binary comparison). Quantitative biochemical data for the specific compound is not publicly available. |
| Conditions | Patent structure-activity relationship (SAR) landscape analysis; no specific assay data for direct comparison. |
Why This Matters
Confirms that this compound cannot be replaced by common regioisomeric or substitution analogs without risking unknown changes in kinase selectivity and potency.
- [1] Thiazolecarboxamides and pyridinecarboxamide compounds useful as Pim kinase inhibitors. US Patent 10,265,307 B2. Filed 2016-12-09, issued 2019-04-23. View Source
